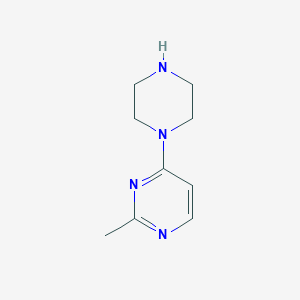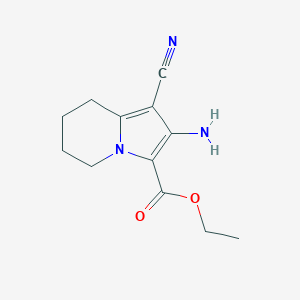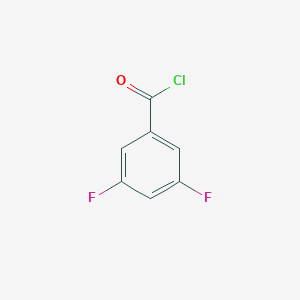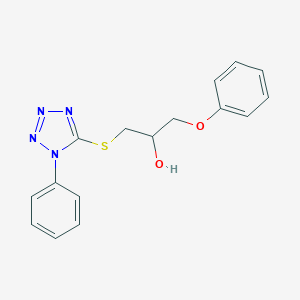
3-Methyl-5,6-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5,6-dihydroquinoline (MDQ) is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. It is a bicyclic compound that contains a quinoline ring fused with a cyclohexene ring. The compound has been found to possess several interesting properties, including antibacterial, antifungal, and anticancer activities. In
科学的研究の応用
3-Methyl-5,6-dihydroquinoline has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been found to possess antibacterial, antifungal, and anticancer activities. In material science, this compound has been used as a precursor for the synthesis of various organic compounds, including polymers and dyes. In chemical biology, this compound has been used as a probe for the study of protein-ligand interactions.
作用機序
The mechanism of action of 3-Methyl-5,6-dihydroquinoline is not fully understood. However, it has been proposed that this compound exerts its antibacterial and antifungal activities by inhibiting the synthesis of cell walls and membranes. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus and Candida albicans. This compound has also been found to induce apoptosis and cell cycle arrest in various cancer cell lines, including HeLa and MCF-7 cells.
実験室実験の利点と制限
3-Methyl-5,6-dihydroquinoline possesses several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields of science. However, this compound also possesses several limitations. It is highly toxic and must be handled with care. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for 3-Methyl-5,6-dihydroquinoline research. In medicinal chemistry, this compound could be further optimized to improve its antibacterial, antifungal, and anticancer activities. In material science, this compound could be used as a precursor for the synthesis of new organic compounds with unique properties. In chemical biology, this compound could be used as a probe for the study of protein-ligand interactions. Additionally, the mechanism of action of this compound could be further elucidated to improve our understanding of its potential applications.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. It possesses several interesting properties, including antibacterial, antifungal, and anticancer activities. While this compound possesses several advantages for lab experiments, it also possesses several limitations. There are several future directions for this compound research, including further optimization of its properties and elucidation of its mechanism of action.
特性
CAS番号 |
133092-30-5 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.2 g/mol |
IUPAC名 |
3-methyl-5,6-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h3,5-7H,2,4H2,1H3 |
InChIキー |
RSMDRDLCIBYIQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CCC2)N=C1 |
正規SMILES |
CC1=CC2=C(C=CCC2)N=C1 |
同義語 |
Quinoline, 5,6-dihydro-3-methyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

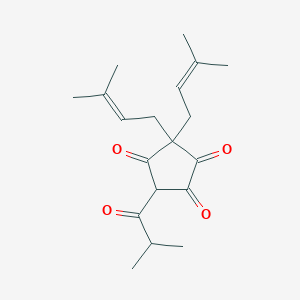
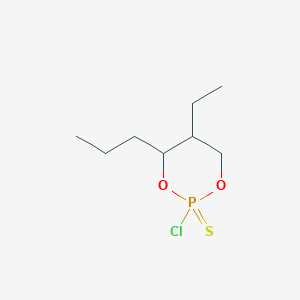
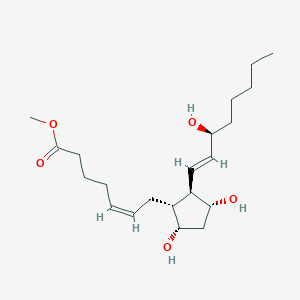
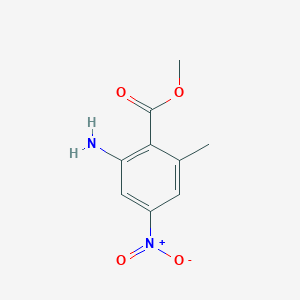
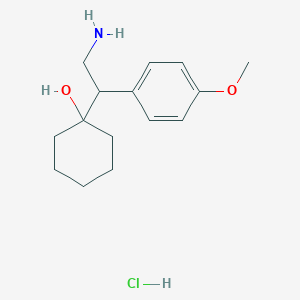
![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)
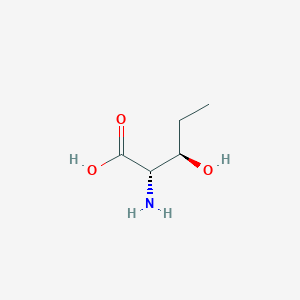

![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)

